2-Methyl-3-furoic Acid-d3

CAS No.:

Cat. No.: VC18021852

Molecular Formula: C6H6O3

Molecular Weight: 129.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6O3 |

|---|---|

| Molecular Weight | 129.13 g/mol |

| IUPAC Name | 2-(trideuteriomethyl)furan-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H6O3/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8)/i1D3 |

| Standard InChI Key | CFGQZVOVFIZRMN-FIBGUPNXSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C1=C(C=CO1)C(=O)O |

| Canonical SMILES | CC1=C(C=CO1)C(=O)O |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

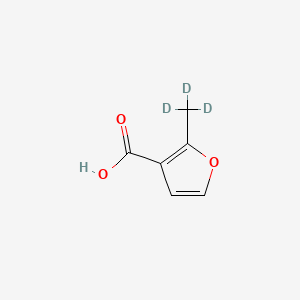

The IUPAC name for 2-Methyl-3-furoic Acid-d3 is 2-(trideuteriomethyl)furan-3-carboxylic acid, reflecting the substitution of three hydrogen atoms in the methyl group with deuterium at the C-2 position . Its molecular formula is C₆H₃D₃O₃, with a molecular weight of 129.13 g/mol . The SMILES notation ([2H]C([2H])([2H])C1=C(C=CO1)C(=O)O) and InChIKey (CFGQZVOVFIZRMN-FIBGUPNXSA-N) provide unambiguous representations of its structure, critical for database indexing and computational modeling .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃D₃O₃ | |

| Molecular Weight | 129.13 g/mol | |

| SMILES | [2H]C([2H])([2H])C1=C(C=CO1)C(=O)O | |

| InChIKey | CFGQZVOVFIZRMN-FIBGUPNXSA-N |

Synthetic Methodologies

Lithiation-Based Deuterium Incorporation

A pivotal strategy for synthesizing 2-Methyl-3-furoic Acid-d3 involves the lithiation of 2-methyl-3-furoic acid followed by deuteration. Yu et al. demonstrated that treating 2-methyl-3-furoic acid with 2.0 equivalents of butyllithium generates a dianion intermediate at the C-2 methyl group . Quenching this intermediate with deuterated reagents (e.g., D₂O) introduces deuterium atoms efficiently, achieving >95% isotopic incorporation . This method contrasts with earlier approaches that struggled with regioselectivity in furan lithiation, underscoring its superiority for preparing deuterated analogs .

Optimization and Yield Considerations

The reaction’s success hinges on maintaining anhydrous conditions and precise temperature control (–78°C to 0°C) . Lower temperatures favor the formation of the C-2 lithiated species over competing C-5 lithiation, while extended reaction times (overnight) ensure complete deuteration . Post-synthesis, purification via acid-base extraction or chromatography yields the deuterated product in 70–85% isolated yield, with minimal protiated contamination .

Applications in Research

Isotopic Labeling in Metabolic Studies

2-Methyl-3-furoic Acid-d3 serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for quantifying endogenous furan derivatives in biological matrices. Its deuterated methyl group produces a distinct mass shift (), enabling precise discrimination from non-deuterated analytes . This application is critical in pharmacokinetic studies, where quantifying low-abundance metabolites requires high signal-to-noise ratios .

Mechanistic Probes in Organic Synthesis

The compound’s deuterium label has been employed to study reaction mechanisms involving furan derivatives. For instance, in silver-mediated oxidative decarboxylation reactions, isotopic tracing with 2-Methyl-3-furoic Acid-d3 elucidated the role of radical intermediates in trifluoromethylthiolation processes . Such insights guide the design of catalysts and conditions for synthesizing fluorinated heterocycles .

Structural and Spectroscopic Analysis

NMR Spectral Signatures

The deuterium substitution in 2-Methyl-3-furoic Acid-d3 results in distinct NMR features. In NMR spectra, the absence of protons in the methyl group eliminates the characteristic triplet () at ppm observed in the protiated analog . NMR reveals a downfield shift for the C-2 carbon ( ppm) due to deuterium’s electron-withdrawing inductive effect .

Mass Spectrometric Fragmentation

In electron ionization (EI) mass spectrometry, the molecular ion peak () fragments via loss of CO₂ () and deuterated methyl groups (), producing dominant ions at and . These patterns aid in compound identification and differentiation from structural isomers.

Emerging Research Directions

Recent studies explore its utility in synthesizing deuterated analogs of natural products, such as avarol, where isotopic labeling aids in tracking biosynthetic pathways . Additionally, its role in developing positron emission tomography (PET) tracers for imaging furan metabolism in vivo represents a frontier in translational research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume